3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[45]dec-3-ene-2-thione is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A similar spirocyclic compound used as an acaricide.
Spiromesifen: Another spirocyclic compound with similar structural features.
Uniqueness
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific substitution pattern and the presence of the diazaspirodecene core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16Cl2N2S |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C15H16Cl2N2S/c1-9-4-6-15(7-5-9)18-13(14(20)19-15)10-2-3-11(16)12(17)8-10/h2-3,8-9H,4-7H2,1H3,(H,19,20) |
InChI Key |
IGUAUUVDZOSVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)C(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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